molecular formula C8H14O B3057271 (2-Methylidenecyclohexyl)methanol CAS No. 78426-32-1

(2-Methylidenecyclohexyl)methanol

Cat. No.: B3057271
CAS No.: 78426-32-1
M. Wt: 126.2 g/mol
InChI Key: BNBLUDKHHPPKOS-UHFFFAOYSA-N
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Description

(2-Methylidenecyclohexyl)methanol is an organic compound characterized by a cyclohexane ring with a methylene group and a hydroxyl group attached to it This compound falls under the category of alcohols due to the presence of the hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylidenecyclohexyl)methanol typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base. This reaction is known as the aldol condensation, which results in the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C and a basic catalyst such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: (2-Methylidenecyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanal

    Reduction: Formation of cyclohexane

    Substitution: Formation of halogenated cyclohexyl derivatives

Scientific Research Applications

(2-Methylidenecyclohexyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methylidenecyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular membranes, and influence various biochemical pathways.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the methylene group.

    Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.

    Methylcyclohexanol: Similar structure with a methyl group attached to the cyclohexane ring.

Uniqueness: (2-Methylidenecyclohexyl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-methylidenecyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBLUDKHHPPKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506420
Record name (2-Methylidenecyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78426-32-1
Record name (2-Methylidenecyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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